molecular formula C19H16BrNO2S B2809744 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide CAS No. 1796947-13-1

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide

Cat. No.: B2809744
CAS No.: 1796947-13-1
M. Wt: 402.31
InChI Key: HIZHVFYOOWVDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring, a methoxy group at the 5-position, and a benzylamine moiety substituted with a thiophene ring at the 3-position. Its structure combines halogenation (bromine) and methoxy groups, which are known to influence electronic properties and binding affinity, alongside a thiophene-benzyl group that may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2S/c1-23-15-6-7-18(20)17(10-15)19(22)21-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZHVFYOOWVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base like sodium hydroxide.

    Thiophene Attachment: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of 5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-5-methoxy-N-(2-(thiophen-3-yl)benzyl)benzamide can be contextualized by comparing it to related benzamide and heterocyclic derivatives. Below is a detailed analysis:

Structural Analogues with Halogen and Methoxy Substitutions

  • N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide ():

    • Structural Differences : Incorporates a benzo[d]thiazole-thioether group and a 3-chlorophenyl moiety. The 3,5-dibromo substitution contrasts with the single bromine in the target compound.
    • Functional Impact : The dibromo-methoxy configuration enhances antibacterial activity against both planktonic and biofilm bacterial forms, likely due to increased halogen-mediated hydrophobic interactions with bacterial proteins .
    • Synthesis : Prepared via thioetherification and acyl chloride coupling, differing from the target compound’s synthesis, which involves benzylamine-thiophene conjugation .
  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): Structural Differences: Replaces the thiophene-benzyl group with a 2-methoxyphenylamine and introduces a fluorine atom.

Benzo[b]thiophene Derivatives

  • 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i) (): Structural Differences: Features a benzo[b]thiophene core with a trimethoxybenzoyl group instead of a thiophene-benzyl substituent. However, the absence of a benzylamine linker reduces flexibility compared to the target compound . Synthesis: Utilizes bromoacetylation under mild conditions (82% yield), contrasting with the multi-step coupling required for the target compound’s thiophene-benzyl group .

Heterocyclic Appendages and Bioactivity

  • 3-Fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophen-3-yl}benzamide ():

    • Structural Differences : Incorporates a 1,2,4-oxadiazole ring and dual fluorine atoms.
    • Functional Impact : The oxadiazole ring’s electron-deficient nature may enhance interactions with polar residues in target proteins, while fluorine atoms improve bioavailability. This contrasts with the target compound’s reliance on bromine and methoxy groups for hydrophobic interactions .
  • N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide (): Structural Differences: Substitutes the thiophene-benzyl group with a bromophenyl-thiazole ring and adds dichloro-hydroxybenzamide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.